molecular formula C18H19N B6344034 [(Anthracen-9-yl)methyl](propyl)amine CAS No. 136936-99-7

[(Anthracen-9-yl)methyl](propyl)amine

Cat. No.: B6344034
CAS No.: 136936-99-7
M. Wt: 249.3 g/mol
InChI Key: OMPWTBZAWCPZBW-UHFFFAOYSA-N
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Description

(Anthracen-9-yl)methylamine is a novel amine compound with potential applications in various fields of research and industry. It is characterized by the presence of an anthracene moiety, which is a polycyclic aromatic hydrocarbon, attached to a propylamine group. The molecular formula of (Anthracen-9-yl)methylamine is C18H19N, and it has a molecular weight of 249.3 g/mol.

Mechanism of Action

Target of Action

(Anthracen-9-ylmethyl)(propyl)amine, also known as 9-APA, is a novel amine compound with potential applications in various fields of research and industry , suggesting that their targets could be related to light-emitting applications.

Mode of Action

These interactions result in the deep-blue emission of the emitter .

Biochemical Pathways

. This suggests that the compound may affect pathways related to these reactions.

Result of Action

. This suggests that the compound may have similar effects.

Action Environment

. This suggests that environmental factors such as atmospheric conditions could potentially influence the action of (Anthracen-9-ylmethyl)(propyl)amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Anthracen-9-yl)methylamine typically involves the reaction of anthracene-9-carbaldehyde with propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

Anthracene-9-carbaldehyde+Propylamine(Anthracen-9-yl)methylamine\text{Anthracene-9-carbaldehyde} + \text{Propylamine} \rightarrow \text{(Anthracen-9-yl)methylamine} Anthracene-9-carbaldehyde+Propylamine→(Anthracen-9-yl)methylamine

Industrial Production Methods

In an industrial setting, the production of (Anthracen-9-yl)methylamine may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(Anthracen-9-yl)methylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Oxidized anthracene derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated anthracene derivatives.

Scientific Research Applications

(Anthracen-9-yl)methylamine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Anthracen-9-ylmethylene-(4-methoxyphenyl)amine: Similar structure with a methoxyphenyl group instead of a propylamine group.

    9-Anthraldehyde oxime: Contains an oxime group instead of a propylamine group.

    Anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine: Features an isoxazole ring instead of a propylamine group .

Uniqueness

(Anthracen-9-yl)methylamine is unique due to its specific combination of an anthracene moiety and a propylamine group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-(anthracen-9-ylmethyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N/c1-2-11-19-13-18-16-9-5-3-7-14(16)12-15-8-4-6-10-17(15)18/h3-10,12,19H,2,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPWTBZAWCPZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C2C=CC=CC2=CC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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